3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound with a complex structure It features a tert-butyl group attached to a phenyl ring, a tetrahydro-2H-pyran ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea include other urea derivatives with different substituents on the phenyl ring or variations in the pyran and trifluoroethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)13-4-6-14(7-5-13)22-16(24)23(12-18(19,20)21)15-8-10-25-11-9-15/h4-7,15H,8-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIUWMSWAVDWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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